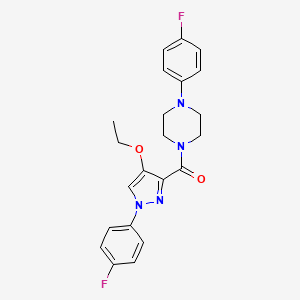

(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

Description

The compound (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a hybrid structure featuring a pyrazole ring linked via a methanone bridge to a substituted piperazine moiety. The pyrazole core is substituted with a 4-fluorophenyl group at the 1-position and an ethoxy group at the 4-position, while the piperazine ring is para-substituted with another 4-fluorophenyl group.

Properties

IUPAC Name |

[4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F2N4O2/c1-2-30-20-15-28(19-9-5-17(24)6-10-19)25-21(20)22(29)27-13-11-26(12-14-27)18-7-3-16(23)4-8-18/h3-10,15H,2,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRYFFBFVKXKPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone, with a molecular formula of C22H23FN4O2 and a molecular weight of 394.4 g/mol, is a hybrid molecule that combines the pyrazole and piperazine moieties. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.

Synthesis and Structural Insights

The synthesis of this compound involves several steps, typically beginning with the formation of the pyrazole ring followed by the introduction of the piperazine group. The detailed synthesis route often includes reactions involving ethoxy and fluorophenyl substituents, which enhance the compound's biological activity. The crystal structure analysis indicates that the compound forms stable configurations that may contribute to its activity through specific interactions with biological targets .

Antimicrobial Properties

Research has indicated that compounds containing pyrazole and piperazine derivatives exhibit notable antimicrobial activity. For instance, studies have shown that related compounds can inhibit various bacterial strains effectively. The presence of fluorine atoms in the structure often correlates with enhanced potency against microbial pathogens due to increased lipophilicity and electron-withdrawing effects, which can improve binding interactions with microbial enzymes .

Antioxidant Activity

Compounds similar to (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone have been evaluated for their antioxidant properties. Molecular docking studies suggest that these compounds can scavenge free radicals effectively, thereby providing protective effects against oxidative stress-related diseases . The antioxidant activity is often quantified using assays such as DPPH or ABTS, where lower IC50 values indicate higher efficacy.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. In vitro studies show that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory pathways. The structural features of (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone may facilitate interactions with these targets, leading to reduced inflammation in cellular models .

Neuropharmacological Activity

The piperazine moiety is known for its neuropharmacological properties. Compounds containing this group have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. The dual action of this compound on both serotonergic and dopaminergic pathways could suggest potential applications in treating mood disorders or neurodegenerative diseases .

Study on Antimicrobial Activity

A recent study evaluated a series of piperazine derivatives against Staphylococcus aureus and Escherichia coli. Among these, compounds structurally similar to our target demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 2 to 16 μg/mL. This positions (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone as a promising candidate for further development in antimicrobial therapies .

Study on Antioxidant Properties

Another investigation assessed the antioxidant capacity of pyrazole derivatives using the DPPH assay. Compounds exhibited IC50 values ranging from 12 to 25 μM, indicating substantial free radical scavenging activity. This suggests that the incorporation of ethoxy and fluorophenyl groups enhances the antioxidant potential, making it a valuable candidate for oxidative stress-related conditions .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. The compound has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. For instance, research indicates that pyrazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

Anticancer Activity

The compound has shown promise in cancer research, particularly in inhibiting tumor growth. Analogous compounds containing pyrazole rings have been reported to disrupt critical protein-protein interactions involved in cancer cell proliferation. For example, compounds similar to this one have been found to inhibit β-catenin/BCL9 interactions, which are crucial in several cancers . The specific mechanism of action for this compound remains under investigation but suggests a pathway for future anticancer drug development.

Neurological Effects

Given the presence of the piperazine moiety, there is potential for neuropharmacological applications. Piperazine derivatives are frequently explored for their effects on serotonin receptors, which are pivotal in mood regulation and anxiety disorders. Preliminary studies suggest that this compound could influence serotonin pathways, warranting further exploration in psychiatric medicine .

Case Study 1: Antimicrobial Evaluation

In a study published in the West African Journal of Medicine, researchers synthesized various pyrazole derivatives and tested their antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting that compounds like (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone could be effective leads in antibiotic development .

Case Study 2: Anticancer Research

A publication from Nature Communications detailed the synthesis of pyrazole-based inhibitors targeting β-catenin signaling pathways. The study found that these compounds significantly reduced tumor growth in preclinical models. This aligns with findings that suggest similar structures can effectively disrupt oncogenic signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their pharmacophoric features, physicochemical properties, and hypothetical targets:

Pyrazole-Piperazine Hybrids

- 2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(4-methylsulfonylpiperazin-1-yl)ethanone (): Structural Differences: Replaces the ethoxy group with a methylsulfonyl-piperazine and introduces a 4-chlorophenyl group on the pyrazole. Chlorophenyl may increase metabolic stability over fluorophenyl .

- 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone (): Structural Differences: Substitutes pyrazole with a benzotriazole core.

Piperazine-Linked Methanones with Heterocyclic Variations

- 2-(4-Fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone (): Structural Differences: Replaces pyrazole with a triazolo-pyrimidine core and adds a methoxyphenyl group. Methoxy groups may modulate electron distribution and metabolic pathways .

- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (): Structural Differences: Substitutes pyrazole with a thiophene ring and introduces a trifluoromethyl group.

Data Table: Key Structural and Hypothetical Pharmacological Features

Research Findings and Methodological Considerations

- Similarity Assessment : Methods like Tanimoto coefficients or pharmacophore mapping () reveal moderate similarity (0.6–0.7) between the target compound and analogs, driven by shared piperazine and fluorophenyl groups. However, heterocyclic variations reduce overlap in 3D pharmacophoric space .

- Synthetic Routes : The target compound’s synthesis likely involves coupling a 4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxylic acid derivative with 4-(4-fluorophenyl)piperazine via amidation or nucleophilic acyl substitution, paralleling methods in and .

- Crystallographic Validation : SHELX-based refinement () and structure-validation protocols () are critical for confirming stereochemistry and intermolecular interactions in analogs .

Q & A

Q. How can the molecular structure of this compound be accurately determined?

Answer: X-ray crystallography is the gold standard for structural elucidation. The compound’s pyrazole and piperazine moieties can be resolved using SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution). For validation, check for data completeness, R-factors, and residual electron density maps . Ensure hydrogen bonding and π-π stacking interactions are analyzed to confirm substituent orientations .

Q. What synthetic routes are feasible for preparing this compound?

Answer: The synthesis typically involves:

- Step 1: Condensation of 4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid with 4-(4-fluorophenyl)piperazine using coupling agents like EDCI/HOBt.

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Intermediate characterization (e.g., NMR, HRMS) is critical to confirm regioselectivity, especially for pyrazole ring formation .

Q. How can initial pharmacological activity screening be designed?

Answer: Use in vitro assays targeting receptors/kinases relevant to the compound’s structural motifs (e.g., serotonin or dopamine receptors due to the piperazine moiety). For antimicrobial screening, follow protocols like broth microdilution (MIC determination) against Gram-positive/negative bacteria . Dose-response curves and positive controls (e.g., ciprofloxacin for bacteria) are essential for validity .

Advanced Research Questions

Q. How can contradictions in crystallographic data between similar compounds be resolved?

Answer: Compare thermal parameters (B-factors) and disorder modeling. For example, if the 4-fluorophenyl group shows positional disorder, refine using PART instructions in SHELXL . Cross-validate with DFT calculations (e.g., Gaussian09) to assess energetically favorable conformations . Discrepancies in bond lengths (>0.02 Å) may indicate data quality issues or solvent effects .

Q. What strategies optimize reaction yields for large-scale synthesis?

Answer:

- Solvent Optimization: Replace DCM with THF or toluene for better solubility of intermediates.

- Catalysis: Use Pd(OAc)₂/Xantphos for Suzuki couplings if aryl halide impurities persist .

- Workflow: Implement flow chemistry for exothermic steps (e.g., cyclization reactions) to enhance safety and reproducibility .

Q. How can structure-activity relationships (SAR) be explored for this compound?

Answer:

- Substituent Variation: Synthesize analogs with electron-withdrawing groups (e.g., -CF₃) on the pyrazole ring to assess effects on receptor binding .

- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonds with the piperazine nitrogen) .

- In Vivo Testing: Evaluate bioavailability in rodent models, focusing on logP adjustments (e.g., introducing polar groups to reduce hydrophobicity) .

Q. What analytical methods resolve spectral overlaps in NMR characterization?

Answer:

- 2D NMR: Use HSQC to distinguish overlapping proton signals (e.g., pyrazole C-H vs. piperazine N-CH₂) .

- Solvent Screening: Deuterated DMSO or CDCl₃ may enhance signal separation for aromatic protons .

- Dynamic Exchange: For broad peaks (e.g., NH in piperazine), acquire spectra at elevated temperatures (50°C) .

Methodological Notes

- Crystallography: Always deposit refined CIF files in the Cambridge Structural Database (CSD) for peer validation .

- Synthesis: Monitor reaction progress via TLC with UV-active plates for intermediates lacking chromophores .

- Bioassays: Include cytotoxicity assays (e.g., MTT on HEK293 cells) to differentiate target-specific activity from general toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.